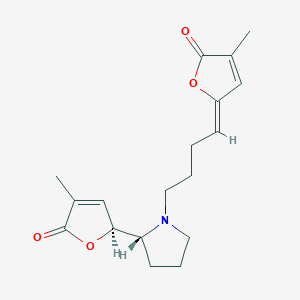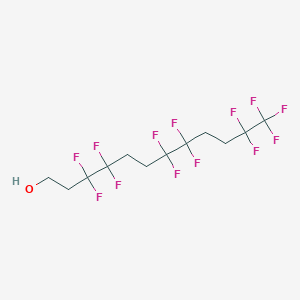
3,3,4,4,7,7,8,8,11,11,12,12,12-Tridecafluorododecane-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its hydrophobic and lipophobic nature, making it useful in applications requiring water and oil repellency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or silver fluoride, which can provide more controlled and selective fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorine gas. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of specialty polymers and surfactants.
作用机制
The mechanism of action of 3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s hydrophobicity and lipophobicity, which can influence its interactions with biological membranes and other molecules. The compound can interact with hydrophobic regions of proteins and lipids, potentially altering their function and behavior.
相似化合物的比较
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl methacrylate
- 1H,1H,2H,2H-perfluorodecyl acrylate
Uniqueness
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
属性
分子式 |
C12H13F13O |
|---|---|
分子量 |
420.21 g/mol |
IUPAC 名称 |
3,3,4,4,7,7,8,8,11,11,12,12,12-tridecafluorododecan-1-ol |
InChI |
InChI=1S/C12H13F13O/c13-7(14,1-2-9(17,18)10(19,20)5-6-26)8(15,16)3-4-11(21,22)12(23,24)25/h26H,1-6H2 |
InChI 键 |
ZSSGQKVHSWOMGP-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(CCO)(F)F)(F)F)C(C(CCC(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


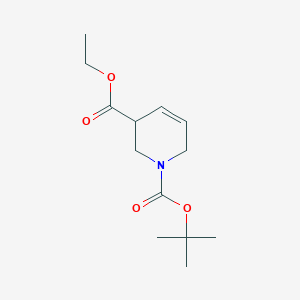
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
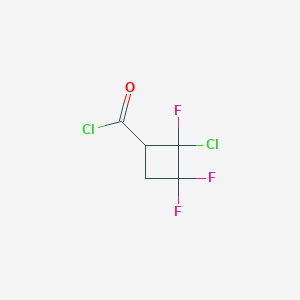
![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
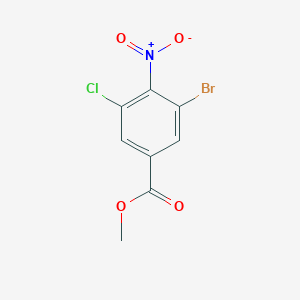
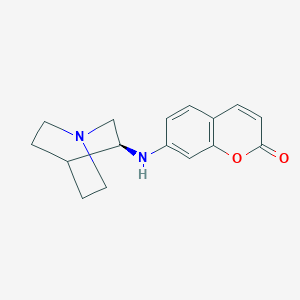
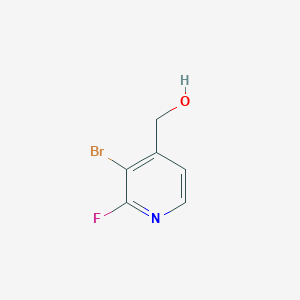
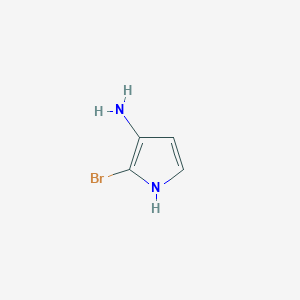
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
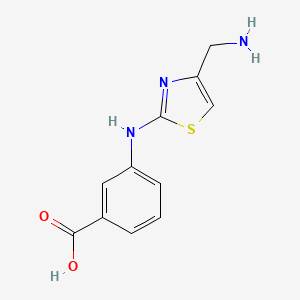
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
